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Compound of Interest |

Tert-butyl 4-(3-
Compound Name: aminopropyl)piperidine-1-

carboxylate

Cat. No.: B119841

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the
compound tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS RN: 150349-65-8).
Due to the absence of publicly available experimental spectra for this specific molecule, this
document presents predicted data based on the analysis of its chemical structure and
established principles of NMR and mass spectrometry for similar N-Boc protected amine
compounds. It also includes comprehensive, representative experimental protocols for
acquiring such data.

Compound Information

Identifier Value

tert-butyl 4-(3-aminopropyl)piperidine-1-

UPAC Name carboxylate
CAS Number 150349-65-8
Molecular Formula C13H26N202
Molecular Weight 242.36 g/mol

) l».Chemical structure of tert-butyl 4-(3-
Chemical Structure ] o
aminopropyl)piperidine-1-carboxylate
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Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. These
predictions are based on the chemical environment of the protons and carbons within the
molecule and known fragmentation patterns of similar structures.

Table 1: Predicted *H NMR Spectral Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
Piperidine-CHz (N-
~4.05 brs 2H )
Boc, equatorial)
~ 2.68 t 2H -CH2-NH:2
Piperidine-CHz (N-
~ 2.65 t 2H .
Boc, axial)
Piperidine-CHz
~1.70 d 2H ]
(equatorial)
~1.60 m 2H Propyl-CH2
~1.45 S 9H tert-butyl (-C(CHs)3)
~1.30 m 1H Piperidine-CH
~1.25 m 2H Propyl-CH2
~1.10 qd 2H Piperidine-CHz (axial)
(variable) brs 2H -NH:z

Table 2: Predicted **C NMR Spectral Data

Solvent: CDCIs, Reference: CDClIz (0 77.16 ppm)
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Chemical Shift (3, ppm)

Assignment

~154.9 Carbonyl (N-Boc)

~79.2 Quaternary Carbon (tert-butyl)
~44.0 Piperidine-CHz (N-Boc)
~42.0 -CH2-NH:2

~ 36.5 Propyl-CH:2

~35.8 Piperidine-CH

~32.0 Piperidine-CHz

~30.5 Propyl-CH:2

~28.5 tert-butyl (-C(CHs)3)

Table 3: Predicted Mass Spectrometry Data

lonization Mode: Electrospray lonization (ESI+)

m/z (amu) Relative Intensity Assignment
243.21 Moderate [M+H]* (Molecular lon)
) [M+H - CaHs]* (Loss of
187.15 High ,
isobutylene)
143.16 High [M+H - Boc]*
57.07 High [CaHo]* (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS spectral data for

tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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. Sample Preparation:
Accurately weigh 5-10 mg of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

. IH NMR Spectroscopy Acquisition:
Spectrometer: 400 MHz NMR spectrometer.
Solvent: CDCls.

Temperature: 298 K.

Pulse Program: Standard single-pulse sequence.
Number of Scans: 16.

Relaxation Delay: 1.0 s.

Spectral Width: -2 to 12 ppm.

. 3C NMR Spectroscopy Acquisition:
Spectrometer: 100 MHz NMR spectrometer.
Solvent: CDCls.

Temperature: 298 K.
Pulse Program: Proton-decoupled pulse sequence.
Number of Scans: 1024.

Relaxation Delay: 2.0 s.
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Spectral Width: -10 to 220 ppm.

4. Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free
Induction Decays (FIDs).

Calibrate the *H NMR spectrum to the TMS signal at 0.00 ppm.

Calibrate the 13C NMR spectrum to the residual CDCIs signal at 77.16 ppm.

Integrate the peaks in the *H NMR spectrum and assign signals based on chemical shifts,
multiplicities, and coupling constants.

Mass Spectrometry (MS)

1. Sample Preparation:
» Prepare a 1 mg/mL stock solution of the compound in methanol.

¢ Dilute the stock solution to a final concentration of 10 pg/mL with a 50:50 mixture of
methanol and water containing 0.1% formic acid.

2. Mass Spectrometry Acquisition:

e Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
« lonization Source: Electrospray lonization (ESI) in positive ion mode.
o Capillary Voltage: 3.5 kV.

e Sampling Cone Voltage: 30 V.

e Source Temperature: 120°C.

o Desolvation Temperature: 350°C.

e Desolvation Gas Flow: 600 L/hr.
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Mass Range: m/z 50-500.

w

. Data Analysis:

Identify the [M+H]™* ion.

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of
isobutylene ([M+H - 56]*) and the entire Boc group ([M+H - 100]*).

Visualizations
Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.
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Caption: Workflow for spectral analysis of a chemical compound.
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 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Tert-butyl 4-(3-
aminopropyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119841#tert-butyl-4-3-aminopropyl-piperidine-1-
carboxylate-spectral-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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